2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide
Description
2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiazole moiety, a thiazole ring, and an acetylated amino group, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
Molecular Formula |
C17H18N4O3S2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[acetyl(2-methoxyethyl)amino]-N-(1,3-benzothiazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H18N4O3S2/c1-10-14(26-17(18-10)21(11(2)22)8-9-24-3)15(23)20-16-19-12-6-4-5-7-13(12)25-16/h4-7H,8-9H2,1-3H3,(H,19,20,23) |
InChI Key |
XOXPNYILSNIAOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(CCOC)C(=O)C)C(=O)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, including the formation of the benzothiazole and thiazole rings, followed by the introduction of the acetylated amino group. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials, dyes, and catalysts
Mechanism of Action
The mechanism of action of 2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, or disruption of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxyethyl 4-(((4-methoxyphenoxy)acetyl)amino)benzoate
- 2-methoxyethyl 4-(((2-methylphenoxy)acetyl)amino)benzoate
- 2-methoxyethyl 4-(((3-methylphenoxy)acetyl)amino)benzoate
Uniqueness
2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups and structural features. The presence of both benzothiazole and thiazole rings, along with the acetylated amino group, provides a distinct chemical profile that can lead to unique biological activities and applications .
Biological Activity
The compound 2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide is a synthetic derivative that belongs to the class of benzothiazole and thiazole compounds. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzothiazole moiety linked to a thiazole ring, with an acetyl and methoxyethyl substituent that may influence its biological properties.
Antimicrobial Activity
Research has shown that benzothiazole derivatives exhibit significant antimicrobial properties. A review of 2-mercaptobenzothiazole derivatives highlights their ability to act against various pathogens, including bacteria and fungi. For instance, compounds similar to our target showed promising results against Staphylococcus aureus and Candida albicans . The mechanism often involves the inhibition of ergosterol biosynthesis in fungal cells, which is crucial for maintaining cell membrane integrity .
Anticancer Properties
Benzothiazole derivatives are recognized for their anticancer potential. A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids. These compounds demonstrated inhibitory effects on cancer cell proliferation . Specifically, derivatives with structural similarities to our target compound have been noted for their ability to induce apoptosis in cancer cells by modulating various signaling pathways.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, compounds in this class have shown anti-inflammatory effects. For example, certain benzothiazole derivatives inhibit the activity of enzymes involved in inflammatory processes, such as cyclooxygenases (COXs) and lipoxygenases . This suggests that our compound may also possess similar anti-inflammatory properties.
Case Studies
- Antimicrobial Screening : A derivative structurally related to our compound was tested against multiple bacterial strains. Results indicated an inhibition zone ranging from 20–25 mm against E. coli and Candida parapsilosis, suggesting strong antimicrobial efficacy .
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that a similar thiazole-benzothiazole hybrid inhibited cell growth by over 60% at concentrations of 10 µM . This indicates potential for therapeutic applications in oncology.
Table 1: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
